

Ethyl 2-cyclopentylacetate literature review

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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410

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An In-depth Technical Guide to **Ethyl 2-Cyclopentylacetate**

Introduction

Ethyl 2-cyclopentylacetate is an organic ester with applications in the flavor, fragrance, and pharmaceutical industries. Its characteristic fruity aroma makes it a valuable component in the formulation of various scents and flavor profiles. Structurally, it consists of a cyclopentane ring attached to an ethyl acetate group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

- IUPAC Name: **ethyl 2-cyclopentylacetate**[\[1\]](#)
- CAS Number: 18322-54-8[\[1\]](#)
- Molecular Formula: $C_9H_{16}O_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 156.22 g/mol [\[1\]](#)
- Synonyms: Cyclopentaneacetic acid, ethyl ester; ethyl cyclopentylacetate[\[1\]](#)

Physicochemical Properties

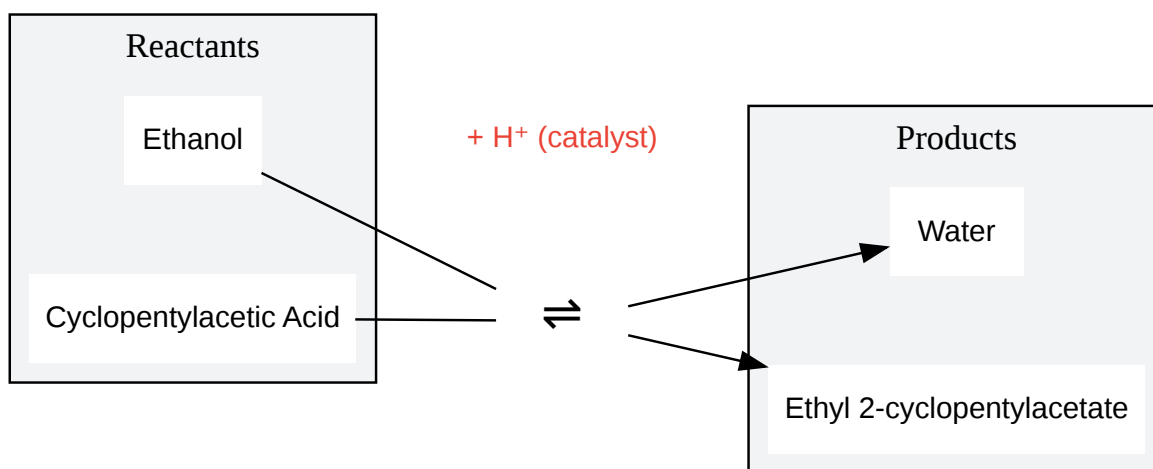
The physicochemical properties of **Ethyl 2-cyclopentylacetate** are crucial for its application and handling. Below is a summary of its key properties.

Property	Value	Source(s)
Molecular Weight	156.22 g/mol	[1]
XLogP3-AA	2.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Exact Mass	156.115029749 Da	[1]
Monoisotopic Mass	156.115029749 Da	[1]

Synthesis of Ethyl 2-cyclopentylacetate

The most common and straightforward method for synthesizing **Ethyl 2-cyclopentylacetate** is through the Fischer esterification of its parent carboxylic acid, cyclopentylacetic acid, with ethanol in the presence of an acid catalyst.[3][4]

Reaction Scheme



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Caption: Fischer Esterification of Cyclopentylacetic Acid.

Experimental Protocol: Fischer Esterification

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentylacetic acid (1.0 eq).
- **Reagent Addition:** Add an excess of absolute ethanol (e.g., 5-10 eq), which acts as both the reactant and the solvent.
- **Catalyst:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized **Ethyl 2-cyclopentylacetate**.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

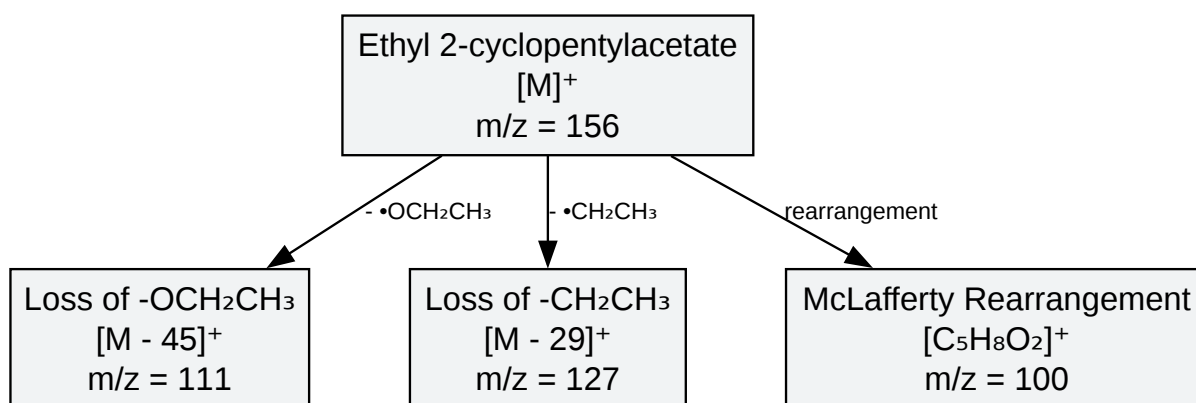
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclopentane ring, and the methylene protons adjacent to the carbonyl group.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl 2-cyclopentylacetate** is expected to exhibit a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically in the region of $1735\text{--}1750\text{ cm}^{-1}$. Other significant peaks will correspond to C-H and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For **Ethyl 2-cyclopentylacetate**, the molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 156$. Common fragmentation patterns for esters include the loss of the alkoxy group ($-\text{OEt}$, $m/z = 45$) and the loss of the entire ester group.



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Caption: Predicted MS Fragmentation of **Ethyl 2-cyclopentylacetate**.

Applications

While specific industrial applications for **Ethyl 2-cyclopentylacetate** are not extensively documented, its structural similarity to other commercially important esters suggests its utility in several fields.

Flavor and Fragrance Industry

Esters are well-known for their characteristic fruity and pleasant odors, making them common ingredients in the flavor and fragrance industry. **Ethyl 2-cyclopentylacetate** likely possesses a unique scent profile that could be utilized in perfumes, cosmetics, and as a flavoring agent in food products.

Pharmaceutical Intermediate

The cyclopentane moiety is present in various biologically active molecules. **Ethyl 2-cyclopentylacetate** can serve as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its ester functionality allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. For instance, related cyclopentane derivatives are investigated for their potential in treating neurological conditions.^[5]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Ethyl 2-cyclopentylacetate** is associated with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.^[1]
- Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.^[1]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or under a fume hood.

Conclusion

Ethyl 2-cyclopentylacetate is a valuable organic compound with potential applications in the flavor, fragrance, and pharmaceutical sectors. Its synthesis via Fischer esterification is a well-established and efficient method. The spectroscopic techniques of NMR, IR, and MS provide a

robust framework for its characterization. Further research into its specific applications and biological activities could unveil new opportunities for this versatile molecule.

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